4-Chloro-2-methoxy-6-nitrophenol
Overview
Description
4-Chloro-2-methoxy-6-nitrophenol is an aromatic compound characterized by the presence of chloro, methoxy, and nitro functional groups attached to a phenol ring
Mechanism of Action
Target of Action
Exiguobacterium sp. and Pseudomonas sp . These enzymes, including 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase, are involved in the degradation of 4C2NP .
Mode of Action
The compound is first reduced by a monooxygenase enzyme to form a Meisenheimer complex . This complex then undergoes further transformations, including dehalogenation, to form various metabolites .
Biochemical Pathways
The degradation of 4C2NP involves the formation of 4-chloro-2-aminophenol (4C2AP) and 2-aminophenol (2AP) as possible metabolites . The degradation pathway of 4C2NP in Exiguobacterium sp. involves the release of stoichiometric amounts of chloride and ammonium ions .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can provide some insights . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its solubility, stability, and reactivity.
Result of Action
The degradation of similar compounds like 4c2np by bacteria results in the detoxification of the compound and its conversion into less harmful substances . This process can be beneficial for the bioremediation of environments contaminated with such pollutants .
Action Environment
The action of 4C2MNP is likely influenced by various environmental factors. For instance, the degradation of 4C2NP by Exiguobacterium sp. was found to be faster in non-sterilized soil than sterilized soil . Additionally, the degradation efficiency of 4C2NP was influenced by factors such as initial pH, initial concentration of 4C2NP, and power dissipation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-6-nitrophenol typically involves a multi-step process. One common method is the nitration of 4-chloro-2-methoxyphenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols and ethers.
Scientific Research Applications
4-Chloro-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the chloro and methoxy groups.
2-Amino-4-chloro-6-nitrophenol: Contains an amino group instead of a methoxy group.
4-Chloro-3-nitrophenol: Similar but with different substitution pattern on the aromatic ring.
Uniqueness: 4-Chloro-2-methoxy-6-nitrophenol is unique due to the specific combination of chloro, methoxy, and nitro groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-chloro-2-methoxy-6-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIWFXNPHQZWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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